molecular formula C11H19N5O2 B2430649 Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate CAS No. 2460755-41-1

Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate

Cat. No.: B2430649
CAS No.: 2460755-41-1
M. Wt: 253.306
InChI Key: VYZVMUIITVLRGU-UHFFFAOYSA-N
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Description

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . These compounds are considered “privileged motifs” in medicinal chemistry due to their potential as therapeutic agents or precursors .


Synthesis Analysis

The synthesis of these compounds involves the use of commercially available non-expensive reagents . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of 1,2,4-triazole and piperazine elements . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some of the synthesized compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate-related compounds involves complex chemical processes. For instance, tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a related compound, was synthesized and its crystal structure established through X-ray analysis (Liu et al., 2012).

Pharmacological Potential

  • Compounds based on the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl structure have been identified as potential leads for developing new drugs. For example, derivatives of this structure have shown promise as novel anti-diabetes drug leads, stimulating glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016).

Cardiovascular and Antihypertensive Effects

  • Some derivatives of this chemical structure have been studied for their potential cardiovascular effects. For instance, 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, which are structurally related, have shown coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Antioxidant and Neuroprotective Properties

  • Triazolopyrazines, closely related to this compound, have been explored for their antioxidant properties and potential in treating oxidative stress-related diseases, including neuropathic pain (Falsini et al., 2019).

Versatile Pharmacologic Action

  • The reactivity and pharmacologic action of these compounds have been a subject of interest, suggesting their versatile applications in pharmaceutical development (Mironovich & Shcherbinin, 2014).

Antioxidant Activity in Derivatives

  • Synthesis of derivatives and their antioxidant activities have been examined, highlighting the compound's potential in addressing diseases associated with oxidative stress (Novodvorskyi et al., 2020).

Future Directions

The future directions for this compound involve further exploration of its potential as a therapeutic agent. There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity, and this compound could play a significant role in this endeavor .

Properties

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)13-7-9-15-14-8-6-12-4-5-16(8)9/h12H,4-7H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZVMUIITVLRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C2N1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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